molecular formula C23H31N3O B2525421 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine CAS No. 415967-82-7

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2525421
CAS No.: 415967-82-7
M. Wt: 365.521
InChI Key: MMFLVFDGUHOEBP-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a methoxyphenyl group attached to a piperazine ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an analgesic or anti-inflammatory agent.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with an appropriate dihaloalkane.

    Methoxylation: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using methoxybenzene and a suitable halogenated precursor.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, leading to the formation of various substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as benzylamine and methoxyphenylpiperazine.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine: Lacks the methoxy group, leading to different chemical and biological properties.

    1-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)piperazine: Has the methoxy group in a different position, affecting its reactivity and interactions.

    1-(1-Benzylpiperidin-4-yl)-4-(2-chlorophenyl)piperazine:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFLVFDGUHOEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium triacetoxyborohydride (21.2 g) was added portionwise to a stirred solution of 1-(2-methoxyphenyl)piperazine (commercially available, 19.23 g) and 1-benzyl-4-piperidone (commercially available, 18.93 g) in CH2Cl2 (300 mL) at room temperature, followed by glacial acetic acid (6 mL). The resulting mixture was stirred at room temperature for 24 hours. The reaction was made basic by careful addition of saturated aqueous NaHCO3. The organic layer was separated, washed with brine, dried over anhydrous MgSO4, filtered and concentrated on a rotary evaporator to give the desired product (20.65 g) as an off-white solid which was used without further purification. The compound was characterized as the dihydrochloride salt, which was formed by dissolving the free base in ethanol and treating it with an excess of 1 N HCl/Et2O to give a white solid, which was collected by vacuum filtration, washed with Et2O and dried in vacuo; MP. 238-242° C.; MS (ES) m/z (relative intensity) 366 (M+H)+ (100).
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